molecular formula C13H16ClNO3 B1324239 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane CAS No. 898768-44-0

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Cat. No.: B1324239
CAS No.: 898768-44-0
M. Wt: 269.72 g/mol
InChI Key: ZRAMRPCIWKYFQL-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane: is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a heptane backbone with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.

    Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to form 4-chloronitrobenzene.

    Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of 4-chloronitrobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 7-Chloro-1-(4-aminophenyl)-1-oxoheptane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 7-Chloro-1-(4-nitrophenyl)heptanoic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound can be used in biological studies to investigate the effects of nitro and chloro substituents on biological activity.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    7-Chloro-1-(4-aminophenyl)-1-oxoheptane: Similar structure but with an amino group instead of a nitro group.

    7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane: Similar structure but with a methoxy group instead of a nitro group.

    7-Chloro-1-(4-hydroxyphenyl)-1-oxoheptane: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-chloro-1-(4-nitrophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-10-4-2-1-3-5-13(16)11-6-8-12(9-7-11)15(17)18/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAMRPCIWKYFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642268
Record name 7-Chloro-1-(4-nitrophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-44-0
Record name 7-Chloro-1-(4-nitrophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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